6-amino-1H-pyrimidin-2-one;hydrate
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Overview
Description
6-amino-1H-pyrimidin-2-one;hydrate is a heterocyclic compound with the molecular formula C4H7N3O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrimidin-2-one;hydrate typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrimidin-2-one;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where substituents on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties.
Scientific Research Applications
6-amino-1H-pyrimidin-2-one;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and nucleic acids.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 6-amino-1H-pyrimidin-2-one;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thus exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-amino-1H-pyrimidin-2-one;hydrate include:
- 2-aminopyrimidine
- 4-amino-6-hydroxy-2-mercaptopyrimidine
- 2-amino-4-hydroxy-6-methylpyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of the amino group at position 6 and the keto group at position 2. This unique arrangement allows it to participate in specific chemical reactions and interact with biological targets in ways that other pyrimidine derivatives may not.
Properties
CAS No. |
6020-40-2 |
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Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
6-amino-1H-pyrimidin-2-one;hydrate |
InChI |
InChI=1S/C4H5N3O.H2O/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H2 |
InChI Key |
XQZAYGWDRJTKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1)N.O |
Origin of Product |
United States |
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